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Compound of Interest

Compound Name: 4-Methoxyphenethylamine

Cat. No.: B056431

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of 4-
methoxyphenethylamine (4-MPEA) and the well-characterized psychostimulant,
amphetamine. The following sections present a compilation of available experimental data on
their pharmacodynamics, pharmacokinetics, and in vivo effects to offer an objective resource
for research and drug development.

Executive Summary

4-Methoxyphenethylamine (4-MPEA) and amphetamine are both phenethylamine derivatives,
but they exhibit distinct pharmacological profiles. Amphetamine is a potent central nervous
system stimulant, primarily acting as a releasing agent of dopamine and norepinephrine. In
contrast, 4-MPEA demonstrates a preferential, albeit weaker, action on serotonin and
norepinephrine systems, with minimal effects on dopamine. In vivo, this translates to starkly
different behavioral outcomes, with amphetamine inducing hyperlocomotion and 4-MPEA
reportedly causing cataleptic and hypokinetic states in animal models. This guide synthesizes
the current understanding of these two compounds, highlighting their contrasting mechanisms
of action and physiological effects.

Data Presentation: Comparative Biological Activity

The following tables summarize the available quantitative data for 4-MPEA and amphetamine,
focusing on their interactions with key molecular targets and their pharmacokinetic properties. It
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is important to note that direct comparative studies are limited, and data has been compiled

from various sources, which may involve different experimental conditions.

Table 1: Comparative Pharmacodynamics - Monoamine Transporter and Receptor Interactions

Target

4-Methoxyphenethylamine
(4-MPEA)

Amphetamine

Dopamine Transporter (DAT)

Weak reuptake inhibitor (Ki not
specified)

Releasing agent and reuptake
inhibitor (Ki = 0.6 pM)[1]

Norepinephrine Transporter
(NET)

Releasing agent (Ki not

specified)

Potent releasing agent and
reuptake inhibitor (Ki= 0.1 pM)
[1]

Serotonin Transporter (SERT)

Releasing agent (Ki not

specified)

Weak releasing agent and
reuptake inhibitor (Ki = 20-40
HM)[1]

Trace Amine-Associated
Receptor 1 (TAAR1)

Low-potency partial agonist
(EC50 = 5,980 nM)

Potent agonist[2][3]

Serotonin Receptors

Very low affinity (A2 = 7,940
nM for rat stomach fundus

strip)

Low affinity at 5-HT1A

receptors[3]

Table 2: Comparative Pharmacokinetics
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Parameter

4-Methoxyphenethylamine
(4-MPEA)

Amphetamine

Oral Bioavailability

Data not available

Good (~90%)][3]

Elimination Half-life

Data not available (thought to

be rapidly metabolized)

6-12 hours (pH-dependent)[2]

Metabolism

Primarily by Monoamine
Oxidase B (MAO-B)

Extensive hepatic metabolism
(CYP2D6, DBH, FMO3)[3]

Protein Binding

Data not available

Low (<20%)[2]

Volume of Distribution

Data not available

High (~4 L/kg)[2]

Table 3: Comparative In Vivo Effects

4-Methoxyphenethylamine

Effect Amphetamine

(4-MPEA)

Produces catalepsy, catatonia, Dose-dependent increase in
Locomotor Activity and a hypokinetic rigid locomotor activity

syndrome in animals.

(hyperlocomotion).[4][5]

Human Effects

Inactive at doses up to 400

mg.

Psychostimulant effects
including euphoria, increased
wakefulness, and improved

cognitive control.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are crucial for the

interpretation and replication of the findings.

Receptor and Transporter Binding Assays:

Binding affinities (Ki values) for amphetamine at monoamine transporters were determined

using radioligand binding assays with human embryonic kidney 293 (HEK 293) cells stably

expressing the respective human transporters (hDAT, hNET, hSERT). The potencies of the

© 2025 BenchChem. All rights reserved. 3/8

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3236098/
https://en.wikipedia.org/wiki/TAAR1
https://pmc.ncbi.nlm.nih.gov/articles/PMC3236098/
https://en.wikipedia.org/wiki/TAAR1
https://en.wikipedia.org/wiki/TAAR1
https://pmc.ncbi.nlm.nih.gov/articles/PMC2423722/
https://pubmed.ncbi.nlm.nih.gov/119275/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3236098/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

drug to inhibit the binding of a specific radioligand (e.g., [3H]dopamine for DAT) were
measured. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff
equation. For 4-MPEA, similar in vitro assays were used to characterize it as a serotonin and
norepinephrine releasing agent, though specific Ki values for transporter binding are not readily
available. The TAAR1 agonism of 4-MPEA was determined by measuring its ability to stimulate
cAMP production in cells expressing the human TAARL1 receptor.

In Vivo Locomotor Activity Studies:

The effects of amphetamine on locomotor activity are typically assessed in rodents (rats or
mice) using an open-field apparatus. Animals are administered various doses of the drug (e.g.,
0.5, 1.0, 2.0 mg/kg) and their movement within the arena is tracked by automated systems for a
specified duration. Key parameters measured include total distance traveled, rearing frequency,
and stereotyped behaviors. For 4-MPEA, animal studies have described the observation of
catalepsy and catatonia, which are characterized by a lack of spontaneous movement and the
maintenance of imposed postures.

Pharmacokinetic Studies:

Pharmacokinetic parameters for amphetamine, such as bioavailability and half-life, have been
determined in humans and animal models through the analysis of plasma concentrations of the
drug over time after oral or intravenous administration. Blood samples are collected at various
time points, and the drug concentrations are measured using techniques like gas
chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass
spectrometry (LC-MS/MS). For 4-MPEA, its metabolism by MAO-B has been established
through in vitro experiments using isolated enzymes or liver microsomes.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key
pharmacological concepts related to 4-MPEA and amphetamine.
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Caption: Amphetamine's primary mechanism of action involves reversing dopamine and
norepinephrine transporters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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